molecular formula C9H12ClNO B6277547 2-cyclopropoxyaniline hydrochloride CAS No. 2763759-03-9

2-cyclopropoxyaniline hydrochloride

Cat. No.: B6277547
CAS No.: 2763759-03-9
M. Wt: 185.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropoxyaniline hydrochloride is an organic compound with the molecular formula C9H11NO·HCl It is a derivative of aniline, where the hydrogen atom on the amino group is replaced by a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropoxyaniline hydrochloride typically involves the reaction of 2-cyclopropoxyaniline with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-cyclopropoxyaniline is prepared by reacting cyclopropyl alcohol with aniline in the presence of a suitable catalyst.

    Reaction with Hydrochloric Acid: The resulting 2-cyclopropoxyaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cyclopropyl alcohol and aniline are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into cyclopropyl-substituted aniline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Cyclopropyl-substituted quinones.

    Reduction: Cyclopropyl-substituted aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclopropoxyaniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxyaniline: The parent compound without the hydrochloride group.

    2-Methoxyaniline: An analogue with a methoxy group instead of a cyclopropoxy group.

    2-Ethoxyaniline: An analogue with an ethoxy group.

Uniqueness

2-Cyclopropoxyaniline hydrochloride is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

2763759-03-9

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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